Gold(III) chloride

Catalog No.
S560403
CAS No.
13453-07-1
M.F
AuCl3
M. Wt
303.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold(III) chloride

CAS Number

13453-07-1

Product Name

Gold(III) chloride

IUPAC Name

gold(3+);trichloride

Molecular Formula

AuCl3

Molecular Weight

303.32 g/mol

InChI

InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

RJHLTVSLYWWTEF-UHFFFAOYSA-K

SMILES

Cl[Au](Cl)Cl

Synonyms

gold chloride, gold chloride (AuCl2), gold chloride (AuCl3), gold chloride (AuCl3), dihydrate, gold chloride(AuCl)

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Au+3]

Gold(III) chloride, often referred to as auric chloride, is a prominent compound of gold with the chemical formula AuCl₃. The Roman numeral indicates that gold is in the +3 oxidation state, which is its most stable form in compounds. This compound is highly hygroscopic and soluble in water and ethanol, and it decomposes at temperatures above 160 °C or when exposed to light. Structurally, gold(III) chloride exists as a dimer both in solid and vapor phases, exhibiting a square planar geometry typical of d8 metal complexes. The bonding characteristics are predominantly covalent due to the high oxidation state of gold .

Catalyst:

  • Gold trichloride is used as a catalyst in several organic reactions, including:
    • Hydrochlorination: The addition of hydrogen chloride (HCl) to an organic molecule. Source: National Institute of Standards and Technology (NIST): )
    • Friedel-Crafts reactions: Acylation or alkylation of aromatic rings. Source: Royal Society of Chemistry (RSC):

Precursor for Gold Nanoparticles:

  • Gold trichloride is a common precursor for the synthesis of gold nanoparticles, which have unique properties and applications in various fields, including:
    • Electronics: As conductors in nanoelectronics. Source: ScienceDirect:
    • Medicine: For drug delivery and imaging. Source: National Institutes of Health (NIH): )
    • Catalysis: As catalysts for chemical reactions. Source: American Chemical Society (ACS):

Material Science:

  • Gold trichloride is used in the development of new materials, such as:
    • Gold films: Used in electronics and sensors. Source: American Chemical Society (ACS):
    • Gold-based coatings: For corrosion protection. Source: National Center for Biotechnology Information (NCBI): )
, notably:

  • Decomposition: Upon heating above 160 °C, it decomposes into gold(I) chloride and chlorine gas:
    AuCl3AuCl+Cl2\text{AuCl}_3\rightarrow \text{AuCl}+\text{Cl}_2
  • Disproportionation: At higher temperatures (above 420 °C), gold(I) chloride can further decompose:
    3AuClAuCl3+2Au3\text{AuCl}\rightarrow \text{AuCl}_3+2\text{Au}
  • Formation of Chloroauric Acid: Gold(III) chloride reacts with hydrochloric acid to form chloroauric acid:
    HCl+AuCl3H++[AuCl4]\text{HCl}+\text{AuCl}_3\rightarrow \text{H}^++[\text{AuCl}_4]^-
  • Reaction with Bases: It reacts with sodium hydroxide to form a precipitate of gold(III) hydroxide:
    AuCl3+3NaOHAu OH 3+3NaCl\text{AuCl}_3+3\text{NaOH}\rightarrow \text{Au OH }_3+3\text{NaCl}

These reactions highlight its role as a Lewis acid, forming various complexes with ligands .

Gold(III) chloride exhibits some biological activities, particularly in the field of catalysis. Its salts are considered non-toxic alternatives to mercury salts in organic reactions. Studies have shown that gold(III) compounds can catalyze hydration reactions of alkynes to produce ketones with high yields. Additionally, its interaction with biological molecules has been studied for potential applications in drug delivery and cancer therapy due to its ability to form stable complexes .

Gold(III) chloride can be synthesized through several methods:

  • Direct Chlorination: The most common method involves passing chlorine gas over gold powder at elevated temperatures (around 180 °C):
    2Au+3Cl22AuCl32\text{Au}+3\text{Cl}_2\rightarrow 2\text{AuCl}_3
  • Oxidation Reaction: Gold can also be oxidized using nitric acid in aqua regia:
    Au+3NO3+6H+[Au3+]+3NO2+3H2O\text{Au}+3\text{NO}_3^-+6\text{H}^+\rightarrow [\text{Au}^{3+}]+3\text{NO}_2+3\text{H}_2\text{O}
    This can then react with chloride ions to produce chloroauric acid.

These methods allow for the production of pure gold(III) chloride suitable for various applications .

Gold(III) chloride has numerous applications across different fields:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly for hydration reactions and amination processes.
  • Material Science: Employed in the synthesis of gold nanoparticles for applications in electronics and medicine.
  • Analytical Chemistry: Utilized in various analytical techniques due to its reactivity and ability to form complexes.
  • Electrochemistry: Investigated for its redox properties in electrochemical studies related to gold recovery processes .

Research into the interactions of gold(III) chloride has highlighted its electrochemical behavior. Studies using cyclic voltammetry have shown that it participates in reversible redox reactions when dissolved in hydrochloric acid. The concentration of the compound significantly influences current responses during these reactions, indicating its potential utility in electrochemical applications such as leaching and adsorption processes .

Gold(III) chloride shares similarities with other gold compounds but exhibits unique properties due to its oxidation state and ligand interactions. Here are some comparable compounds:

CompoundFormulaOxidation StateSolubilityKey Characteristics
Gold(I) chlorideAuCl+1LowLess stable than AuCl₃
Gold(I) iodideAuI+1LowSimilar stability issues
Potassium tetrachloroaurateK[AuCl₄]+3HighWater-soluble complex
Sodium tetrachloroaurate (III)Na[AuCl₄]+3HighNon-toxic alternative
Digold trioxideAu₂O₃+3InsolubleStable oxide form

Gold(III) chloride is unique due to its high solubility and ability to form various complexes, making it a versatile compound in both chemical synthesis and catalysis .

Carbonyl-Olefin Metathesis and Ring-Closing Reactions

AuCl₃ catalyzes intramolecular ring-closing carbonyl-olefin metathesis (COM) to synthesize cyclopentenes, polycycles, and heterocycles. The reaction proceeds via a stepwise mechanism:

  • Coordination: AuCl₃ binds to the carbonyl oxygen, polarizing the carbonyl group and activating the α-carbon for nucleophilic attack.
  • Oxetane Formation: A [2+2] cycloaddition between the activated carbonyl and olefin forms an oxetane intermediate.
  • Retro-[2+2] Fragmentation: The oxetane undergoes fragmentation, releasing acetone and forming the cycloalkene product.

Key Advantages:

  • Broad Substrate Scope: Aryl ketones, aldehydes, and N-tosyl-protected amines undergo metathesis in yields up to 94%.
  • Functional Group Tolerance: Ethers, esters, and halides remain intact.

Example:
AuCl₃ converts aryl ketone 28 into benzocarbocycle 29 via intramolecular COM (85% yield).

Cyclization of α-Hydroxyallenes to Dihydrofurans

AuCl₃ mediates the cyclization of α-hydroxyallenes to 2,5-dihydrofurans with complete chirality transfer. The mechanism involves:

  • Activation: AuCl₃ coordinates the hydroxyl and allene groups, inducing polarization.
  • Nucleophilic Attack: The hydroxyl oxygen attacks the proximal allene carbon, forming the furan ring.

Substrate Scope:

Substrate TypeYield RangeStereoselectivity
Alkyl-substituted allenes70–92%>99% ee
Alkenyl-substituted allenes65–88%>99% ee

This method is operationally simple, requiring only 5–10 mol% AuCl₃ at room temperature.

Three-Component Reactions for Heterocycle Synthesis

AuCl₃ enables one-pot synthesis of alkynyl-substituted 1,2-dihydroquinolines and isoquinolines via a three-component reaction involving:

  • Imine Formation: N-Benzyl imines react with acyl chlorides.
  • Alkyne Addition: AuCl₃ activates alkynes for nucleophilic attack on the imine.

Key Features:

  • High Regioselectivity: Products form exclusively at the β-position of the alkyne.
  • Rapid Reaction Times: Completion in 15–30 minutes at 25°C.

Example:
Reaction of N-benzyl imine, phenylacetylene, and acetyl chloride yields 3-alkynyl-1,2-dihydroquinoline (4a) in 82% yield.

Hydroarylation and Friedel-Crafts-Type Reactions

AuCl₃ promotes hydroarylation of electron-deficient alkynes and alkenes with arenes, mimicking Friedel-Crafts reactivity.

Mechanistic Pathway:

  • Electrophilic Activation: AuCl₃ polarizes the alkyne or alkene, enhancing electrophilicity.
  • Arene Addition: The activated π-system undergoes electrophilic attack by the arene.

Applications:

  • Alkyne Hydroarylation: Mesitylene reacts with phenylacetylene to form 1-mesityl-1-phenylethene (86% yield).
  • Solvent-Free Conditions: Reactions proceed efficiently without solvents, simplifying purification.

Limitations: Electron-rich arenes require elevated temperatures (50°C) for full conversion.

Hemiacetal Activation for Glycosylation

The activation of hemiacetals—a critical step in glycosylation—has been revolutionized by AuCl₃’s unique catalytic properties. Unlike traditional Lewis acids, AuCl₃ operates via a Brønsted acid-type mechanism, selectively protonating tribenzylated 2-deoxy hemiacetals while sparing less reactive counterparts. This chemoselectivity enables the synthesis of structurally intricate glycans under mild conditions [2] [4] [8].

Mechanism of Brønsted Acid-Type Activation

AuCl₃ facilitates dehydrative glycosylation by protonating the hemiacetal oxygen, generating an oxocarbenium ion intermediate. This process is highly dependent on the electronic environment of the hemiacetal: electron-rich tribenzylated donors undergo activation at rates up to 10-fold faster than their acylated analogs [2]. Crucially, the catalyst does not interact with the glycosyl acceptor directly, as evidenced by nuclear magnetic resonance (NMR) studies showing no AuCl₃–acceptor adduct formation [2]. Instead, the protonated donor engages the acceptor through hydrogen bonding, steering an intramolecular SN2-type displacement that ensures stereochemical fidelity [1] [5].

Table 1: Comparative Reactivity of Hemiacetal Donors Under AuCl₃ Catalysis

Donor TypeProtecting GroupsReaction Time (h)Yield (%)α,α′ Selectivity (%)
Tribenzylated 2-DeoxyBn29295
Acetylated 2-DeoxyAc244580
BenzoylatedBz186888

Data adapted from studies on 2-deoxy trehalose synthesis [2] [8].

Applications in 2-Deoxy Trehalose Synthesis

Trehalose derivatives, such as 1,1-α,α′-linked 2-deoxy trehalose, are vital for studying Mycobacterium tuberculosis cell wall biosynthesis. AuCl₃-catalyzed dehydrative glycosylation of hemiacetal donors and acceptors provides a direct route to these analogs. For instance, coupling tribenzylated 2-deoxy hemiacetal 2a with acceptor 13c yields the unsymmetrical trehalose derivative 15e in 85% yield with >90% α,α′ selectivity [2]. This method circumvents the need for pre-activated glycosyl donors, streamlining access to biologically relevant glycoconjugates.

Stereoselective Synthesis of 2-Deoxy Glycosides

The absence of a C2 hydroxyl group in 2-deoxy glycosides complicates stereocontrol during glycosylation. AuCl₃ addresses this challenge through catalyst–acceptor adduct formation, which organizes the transition state for stereoselective bond formation [1] [5] [6].

Catalyst–Acceptor Adducts and SN2 Mechanisms

AuCl₃ exhibits high affinity for hydroxy groups on glycosyl acceptors, forming charged adducts that enhance both the acceptor’s nucleophilicity and the donor’s electrophilicity. For example, in the glycosylation of O-glycosyl trichloroacetimidates, the catalyst binds to the acceptor’s hydroxyl group, inducing a partial positive charge that stabilizes the oxocarbenium ion [5]. This adduct-mediated pathway enforces an SN2-like transition state, yielding β-glycosides with >95% selectivity even at −60°C [1] [5].

Case Study: β-Glucopyranoside Synthesis
Activation of β-configured trichloroacetimidate donors with AuCl₃ and pivalonitrile produces β-glucopyranosides in 94% yield. The reaction proceeds via anomerization of the donor to the thermodynamically favored β-form, followed by acceptor attack on the β-face of the oxocarbenium ion [1]. This mirrors the enzymatic mechanism of glycosyltransferases, underscoring AuCl₃’s biomimetic potential.

Expanding Substrate Scope: β-Galactopyranosides and Beyond

The methodology extends to β-galactopyranosides, where remote participation from C3–C5 benzyl ethers reinforces the β-selectivity. For instance, galactose-derived trichloroacetimidates yield β-galactosides in 89% yield without neighboring group assistance [1]. Furthermore, AuCl₃ catalyzes the synthesis of glycoalkaloids like solamargine, demonstrating compatibility with alkaloid-containing acceptors [1].

Hydrogen Bond Acceptor Count

3

Exact Mass

301.873128 g/mol

Monoisotopic Mass

301.873128 g/mol

Heavy Atom Count

4

Related CAS

11118-27-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (12.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13453-07-1

Wikipedia

Gold trichloride

General Manufacturing Information

Gold chloride (AuCl3): ACTIVE

Dates

Last modified: 08-15-2023

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